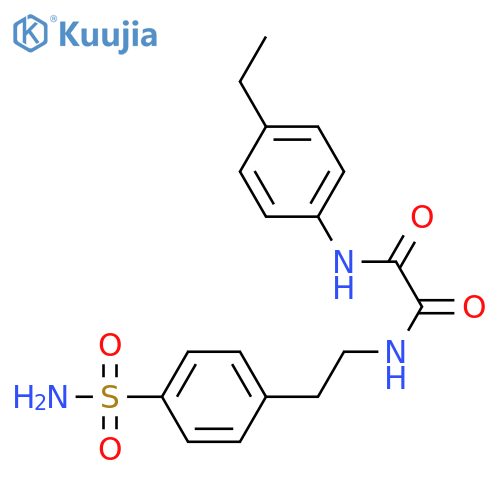Cas no 887204-54-8 (N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide)

887204-54-8 structure
商品名:N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
CAS番号:887204-54-8
MF:C18H21N3O4S
メガワット:375.442043066025
CID:5479004
N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
- N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
-
- インチ: 1S/C18H21N3O4S/c1-2-13-3-7-15(8-4-13)21-18(23)17(22)20-12-11-14-5-9-16(10-6-14)26(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
- InChIKey: HVQVFXUNLRKKCS-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CC=C(S(N)(=O)=O)C=C1)(=O)C(NC1=CC=C(CC)C=C1)=O
N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2616-0680-3mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-50mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-100mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-40mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-30mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-2μmol |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-1mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-20mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-20μmol |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2616-0680-4mg |
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |
887204-54-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
887204-54-8 (N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 506-17-2(cis-Vaccenic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
